molecular formula C22H23N3O3S2 B2895188 N-(3-methoxyphenyl)-2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)acetamide CAS No. 941997-80-4

N-(3-methoxyphenyl)-2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2895188
CAS No.: 941997-80-4
M. Wt: 441.56
InChI Key: IOIFXTMVRBNWKI-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazole ring, a methoxyphenyl group, and an acetamide moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with an appropriate electrophile.

    Formation of the Acetamide Moiety: The acetamide group can be formed through the reaction of an amine with acetic anhydride or acetyl chloride under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)-2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)acetamide: shares structural similarities with other thiazole derivatives and acetamide compounds.

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1) and sulfathiazole, which have various biological activities.

    Acetamide Compounds: Compounds containing the acetamide group, such as acetanilide and paracetamol, which are known for their analgesic and antipyretic properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-15(16-7-4-3-5-8-16)23-20(26)12-18-13-29-22(25-18)30-14-21(27)24-17-9-6-10-19(11-17)28-2/h3-11,13,15H,12,14H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIFXTMVRBNWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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